Ibuprofen-Verunreinigung M

Übersicht

Beschreibung

2-(4-Isobutylphenyl)-2-hydroxypropionic acid (IBPHA) is an organic compound that is found in many biological systems, including plants, animals, and fungi. It is a naturally occurring compound that can be synthesized in the laboratory. IBPHA is used in a variety of scientific research applications, including drug synthesis and drug delivery, as well as biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Verbesserung der Löslichkeit in der Arzneimittelformulierung

Ibuprofen-Verunreinigung M wurde hinsichtlich ihrer Löslichkeitsparameter untersucht, die für die Formulierung von Feststoffdispersionen mit verbesserter Löslichkeit entscheidend sind . Dies ist besonders wichtig für Arzneimittel mit schlechter Wasserlöslichkeit, um ihre Bioverfügbarkeit zu verbessern.

Zertifiziertes Referenzmaterial für die analytische Kalibrierung

Als zertifiziertes Referenzmaterial wird this compound in analytischen Laboren verwendet, um die Genauigkeit und Zuverlässigkeit analytischer Methoden zu gewährleisten, insbesondere in der Qualitätskontrolle von Arzneimitteln .

Synthese von entzündungshemmenden Medikamenten

Die Verbindung dient als Vorläufer bei der Synthese neuer entzündungshemmender Medikamente. Forscher haben ihre Derivate, wie z. B. Thiazolidin-4-on-Derivate, auf potenzielle entzündungshemmende Anwendungen untersucht .

Pharmakologische Forschung

This compound ist in pharmakologischen Studien beteiligt, um ihre Wirksamkeit und Sicherheit im Vergleich zu anderen NSAR zu verstehen. Sie wird als Vergleichswert in klinischen Studien verwendet, um therapeutische Vorteile zu bewerten .

Verunreinigungsprofiling in Arzneimitteln

In der pharmazeutischen Industrie wird this compound im Rahmen des Verunreinigungsprofilings identifiziert und quantifiziert, um die Arzneimittelsicherheit und die Einhaltung gesetzlicher Vorschriften zu gewährleisten .

Stabilitätstest von Arzneimitteln

Die Stabilität von this compound wird unter verschiedenen Bedingungen beurteilt, um ihre Abbauwege zu verstehen. Diese Informationen sind wichtig, um die Haltbarkeit von Arzneimitteln vorherzusagen .

Synthese von Analgetika

Die Forschung umfasst die Synthese von this compound aus Basiskörpern durch Prozesse wie Friedel-Crafts-Acylierung, mit dem Ziel, wirksame Analgetika zu entwickeln .

Bildungs- und Trainingszwecke

In akademischen Einrichtungen wird this compound verwendet, um Studenten die Synthese und Analyse von pharmazeutischen Verbindungen zu lehren und sie zu trainieren, und ihnen praktische Erfahrungen in organischer Chemie und Pharmakologie zu vermitteln .

Wirkmechanismus

Target of Action

Ibuprofen Impurity M, also known as 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid or rac alpha-Hydroxy Ibuprofen, is a derivative of ibuprofen. The primary targets of ibuprofen are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of pain and fever, and thromboxanes, which stimulate blood clotting .

Mode of Action

Ibuprofen is a non-selective inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, ibuprofen reduces the production of prostaglandins and thromboxanes, thereby alleviating pain, fever, and inflammation .

Biochemical Pathways

The inhibition of COX-1 and COX-2 by ibuprofen impacts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes. By inhibiting COX enzymes, ibuprofen reduces the synthesis of these compounds, leading to reduced pain, fever, and inflammation .

Pharmacokinetics

Ibuprofen itself demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . It is generally proposed that the S-enantiomer is capable of eliciting stronger pharmacological activity than the R-enantiomer .

Result of Action

The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation. This is achieved through the inhibition of prostaglandin and thromboxane synthesis . As a derivative of ibuprofen, Ibuprofen Impurity M is likely to have similar effects, although specific studies on this compound are lacking.

Action Environment

The environment can influence the action, efficacy, and stability of pharmaceutical compounds. For instance, storage conditions such as light, oxygen, and humidity can hasten the degradation of medications . Furthermore, the inactive ingredients in a medication’s formulation can also affect its degradation rate . .

Safety and Hazards

Ibuprofen may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . It is recommended to use only outdoors or in a well-ventilated area, wear eye protection, avoid breathing dust or fume, avoid release to the environment, and do not eat, drink or smoke when using this product .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)8-10-4-6-11(7-5-10)13(3,16)12(14)15/h4-7,9,16H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEODKDQAWQDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874462 | |

| Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60057-62-7, 82412-82-6 | |

| Record name | 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060057627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ISOBUTYLPHENYL)-2-HYDROXYPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z1R0AQ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

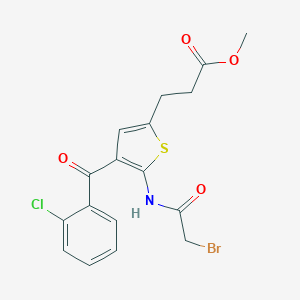

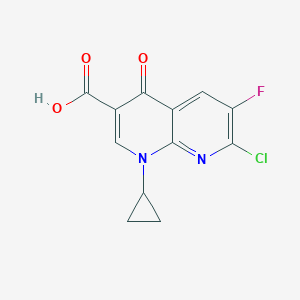

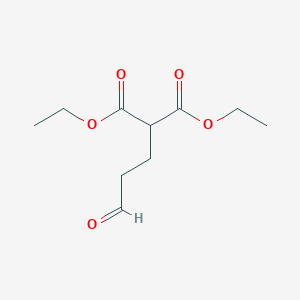

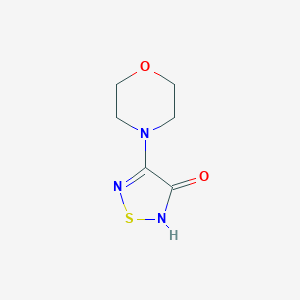

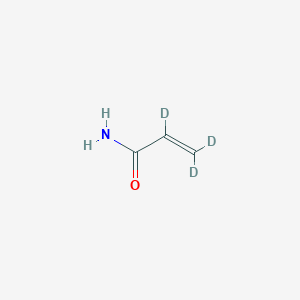

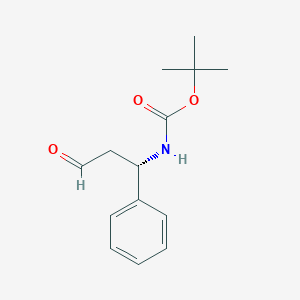

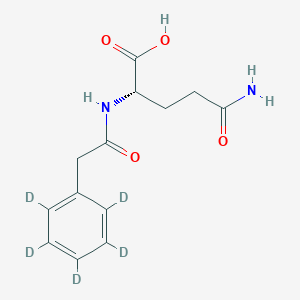

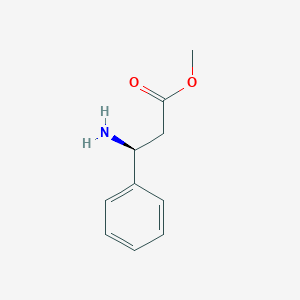

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate](/img/structure/B28685.png)

![4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28686.png)

![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)

![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)

![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B28709.png)

![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester](/img/structure/B28717.png)